molecular formula C10H14N2O B2543773 4-[(Pyrrolidin-3-yloxy)methyl]pyridine CAS No. 933702-04-6

4-[(Pyrrolidin-3-yloxy)methyl]pyridine

Cat. No.: B2543773
CAS No.: 933702-04-6
M. Wt: 178.235
InChI Key: HYLCAZBXNHYCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pyrrolidin-3-yloxy)methyl]pyridine is a chemical compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrolidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyrrolidin-3-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the nucleophilic substitution reaction where a pyridine derivative, such as 4-chloromethylpyridine, reacts with pyrrolidine in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyrrolidin-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Pyrrolidin-3-yloxy)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-3-yloxy)methyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine moiety can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyridine: A six-membered nitrogen-containing aromatic ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness: 4-[(Pyrrolidin-3-yloxy)methyl]pyridine is unique due to the combination of pyridine and pyrrolidine moieties in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to its individual components.

Properties

IUPAC Name

4-(pyrrolidin-3-yloxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-4-11-5-2-9(1)8-13-10-3-6-12-7-10/h1-2,4-5,10,12H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLCAZBXNHYCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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